![molecular formula C14H26N2O2 B15336536 Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-methyl-2,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(5-7-15-10-14)6-8-16(11)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
Clé InChI |
KKAJHMABMVMNCH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCNC2)CCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


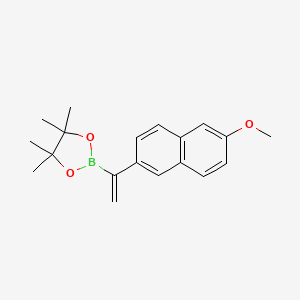
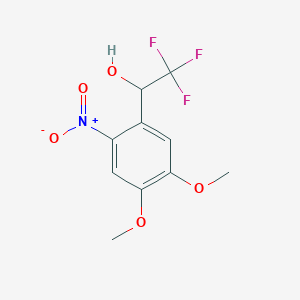
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
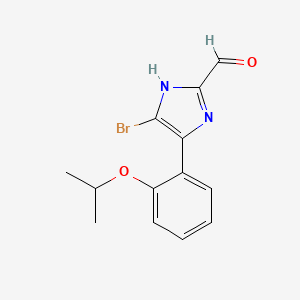
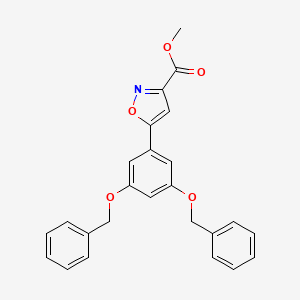
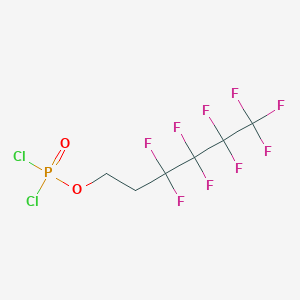
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)

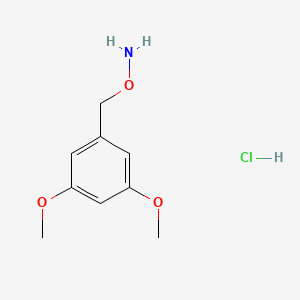
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
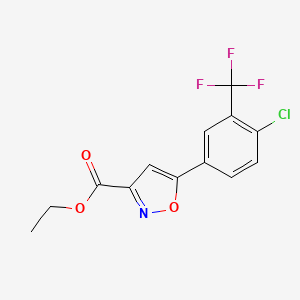
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
